2,2,3,3,3-Pentafluoro-1-propanol

Catalog No.
S590398
CAS No.
422-05-9
M.F
C3H3F5O
M. Wt
150.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,3-Pentafluoro-1-propanol

CAS Number

422-05-9

Product Name

2,2,3,3,3-Pentafluoro-1-propanol

IUPAC Name

2,2,3,3,3-pentafluoropropan-1-ol

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

InChI

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2

InChI Key

PSQZJKGXDGNDFP-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(F)F)O

Synonyms

2,2,3,3,3-pentafluoro-1-propanol

Canonical SMILES

C(C(C(F)(F)F)(F)F)O

Derivatization Reagent in Gas Chromatography-Mass Spectrometry (GC-MS):

,2,3,3,3-PFPOH is a valuable derivatization reagent for various organic compounds, particularly biomolecules such as amino acids and neurotransmitters. Derivatization refers to the process of chemically modifying a molecule to improve its volatility and detectability in analytical techniques like GC-MS. 2,2,3,3,3-PFPOH reacts with these compounds to form volatile derivatives, allowing for their sensitive and specific identification and quantification in complex biological samples.

Here are some examples of research using 2,2,3,3,3-PFPOH for derivatization in GC-MS:

  • Detection of unlabeled and 15N2-labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma [Source: Analytical Biochemistry, ]
  • Simultaneous analysis of cocaine, cocaethylene, and their possible metabolic and pyrolytic products in blood, urine, and muscle [Source: Journal of Analytical Toxicology, ]

Synthesis of Fluorinated Compounds:

2,2,3,3,3-PFPOH can be used as a starting material for the synthesis of various fluorinated compounds, which are of interest in various research fields due to their unique properties. For example, it can be used to prepare trifluoromethyl ynamines, which can further react with aldehydes to form α-trifluoromethyl-α,β-unsaturated amides [Source: The Journal of Organic Chemistry, ] or fluorinated α-keto ethers with alkenes [Source: Chemical Communications, ].

Fluorous Chemistry Research:

,2,3,3,3-PFPOH falls under the category of fluorous compounds, which possess unique properties that make them valuable in various research areas. The "fluorous" tag refers to the presence of perfluorinated carbon chains in the molecule. These chains exhibit properties similar to hydrocarbons but are immiscible with water and most organic solvents. This unique property allows for the development of novel materials and techniques in various fields like:

  • Biphasic catalysis [Source: Chemical Reviews, ]
  • Fluorinated liquid separations [Source: Industrial & Engineering Chemistry Research, ]
  • Development of fluorous tags for biomolecules [Source: Chemical Communications, ]

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C₃H₃F₅O and a molecular weight of approximately 150.05 g/mol. This compound is characterized by its five fluorine atoms attached to a three-carbon propanol backbone, which significantly influences its chemical properties and biological activity. It is also known by several other names, including 1H,1H-Pentafluoropropanol-1 and 2,2,3,3,3-Pentafluoropropanol .

The compound exists as a colorless liquid at room temperature and is soluble in various organic solvents. Its unique structure contributes to its high stability and reactivity in various chemical processes.

  • Flammability: PFPOH is a flammable liquid with a flash point of 23 °C [].
  • Toxicity: PFPOH can cause skin and eye irritation and may be harmful if inhaled [].
  • Environmental Concerns: Due to its persistence and potential for bioaccumulation, the environmental impact of PFPOH is being investigated [].
Due to the presence of both hydroxyl and fluorine functional groups. Key reactions include:

  • Acid-Base Reactions: The compound can act as a weak acid or base due to the hydroxyl group.
  • Nucleophilic Substitution: The fluorinated carbon atoms can undergo nucleophilic attack, leading to the substitution of fluorine atoms.
  • Dimerization: Under certain conditions, 2,2,3,3,3-Pentafluoro-1-propanol can dimerize to form larger molecular structures .

Thermochemical data indicates that the enthalpy of reaction for some of these processes is significant, suggesting that the compound is energetically favorable in various chemical environments .

Research indicates that 2,2,3,3,3-Pentafluoro-1-propanol exhibits biological activity that can affect living organisms. It has been noted to cause general anesthesia and gastrointestinal changes when ingested or inhaled. Additionally, it may lead to lung alterations upon exposure . Its toxicity profile suggests that caution should be exercised when handling this compound.

Several methods exist for synthesizing 2,2,3,3,3-Pentafluoro-1-propanol:

  • Fluorination of Propanol: This method involves the direct fluorination of propanol using fluorinating agents.
  • Reactions with Fluorinated Reagents: The compound can be synthesized through reactions involving perfluorinated compounds and alcohols under controlled conditions.
  • Dimerization of Fluorinated Alcohols: Dimerization techniques may also yield this compound from simpler fluorinated alcohols .

These synthesis methods highlight the importance of controlling reaction conditions to achieve high yields and purity.

2,2,3,3,3-Pentafluoro-1-propanol has various applications across multiple fields:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Dyes and Pigments: It plays a role in producing certain dyes and pigments due to its unique chemical properties .

The versatility of this compound makes it valuable in both industrial and research settings.

Interaction studies involving 2,2,3,3,3-Pentafluoro-1-propanol have focused on its behavior in biological systems and its interactions with other chemicals. These studies often assess its toxicity profiles and potential effects on metabolic pathways. Understanding these interactions helps in evaluating safety protocols for handling this compound in laboratory and industrial environments.

Several compounds share structural similarities with 2,2,3,3,3-Pentafluoro-1-propanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-PentafluoropropanolC₃H₃F₅OSimilar structure but may differ in reactivity
1H-HexafluoropropanolC₃H₃F₆OContains an additional fluorine atom
TrifluoroethanolC₂H₃F₃OFewer fluorine atoms; different physical properties
PerfluoropropanolC₃F₇OHFully fluorinated; higher stability

The uniqueness of 2,2,3,3,3-Pentafluoro-1-propanol lies in its balance between reactivity and stability due to the specific arrangement of fluorine atoms. This configuration allows it to participate in a variety of

XLogP3

1.2

Boiling Point

82.0 °C

LogP

1.23 (LogP)

UNII

EPJ1S961SN

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

46.14 mmHg

Pictograms

Irritant

Irritant

Other CAS

70983-62-9
422-05-9

Wikipedia

2,2,3,3,3-pentafluoropropanol

General Manufacturing Information

1-Propanol, 2,2,3,3,3-pentafluoro-: ACTIVE

Dates

Modify: 2023-08-15

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